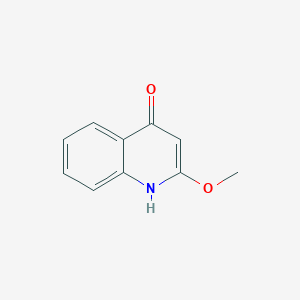

4-Hydroxy-2-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-6-9(12)7-4-2-3-5-8(7)11-10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYINUVGUKQTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-2-Methoxyquinoline in Organic Solvents

Introduction

4-Hydroxy-2-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it is a privileged scaffold in drug discovery, with related compounds showing a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening processes.[4]

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, practical methodologies for its experimental determination, and insights into the interpretation of solubility data for research and development applications.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses several key functional groups that determine its interactions with different solvents:

-

Quinoline Core: The bicyclic aromatic ring system is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

4-Hydroxy Group (-OH): This group is a hydrogen bond donor and acceptor, capable of forming strong interactions with protic solvents like alcohols.[5][6] It also contributes to the molecule's overall polarity.

-

2-Methoxy Group (-OCH3): The ether linkage is a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Nitrogen Atom: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting that its solubility will be highly dependent on the solvent's properties.

Tautomerism: The Quinolinone Form

It is crucial to recognize that 4-hydroxyquinolines can exist in equilibrium with their tautomeric form, the 4-quinolinones. In the case of this compound, this would be 2-methoxy-1H-quinolin-4-one. The position of this equilibrium can be influenced by the solvent, which in turn affects solubility. The quinolinone form possesses a lactam structure, which can also engage in hydrogen bonding.

Predicting Solubility: "Like Dissolves Like"

The principle of "like dissolves like" provides a qualitative prediction of solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound is expected to form strong hydrogen bonds with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors. The hydroxyl group of the solute can donate a hydrogen bond to the solvent, and the methoxy and quinoline nitrogen can accept hydrogen bonds. Good solubility is anticipated in these solvents. For the related compound 4-hydroxyquinoline, a high solubility of 50 mg/mL in DMSO has been reported.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The nonpolar quinoline backbone will have some affinity for these solvents, but the polar hydroxyl and methoxy groups will limit solubility.

The overall solubility will be a balance of these interactions. It is expected that this compound will exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding.

Experimental Determination of Solubility

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[9]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method:

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.[11][12] Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the filtered supernatant to determine its concentration from the calibration curve.[13]

-

HPLC: Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength) to separate and quantify this compound. Create a calibration curve by plotting peak area versus concentration for the standard solutions. Use the peak area of the filtered supernatant to determine its concentration.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Visualizing the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) |

| Hexane | 1.9 | (To be determined) |

| Toluene | 2.4 | (To be determined) |

| Ethyl Acetate | 6.0 | (To be determined) |

| Acetone | 21 | (To be determined) |

| Ethanol | 25 | (To be determined) |

| Methanol | 33 | (To be determined) |

| Dimethyl Sulfoxide (DMSO) | 47 | (To be determined) |

Interpreting the Results

The solubility data will provide valuable insights into the physicochemical properties of this compound.

-

Correlation with Solvent Polarity: A positive correlation between solubility and the solvent's dielectric constant would suggest that polar interactions are the primary drivers of solvation.

-

Role of Hydrogen Bonding: Comparing solubility in protic versus aprotic solvents with similar dielectric constants can elucidate the importance of hydrogen bonding. For example, higher solubility in ethanol compared to acetone would highlight the significance of the solute's hydroxyl group acting as a hydrogen bond donor.

-

Impact of Molecular Structure: The obtained solubility profile can be rationalized based on the molecular structure of this compound, considering the contributions of the polar functional groups and the nonpolar aromatic core.

Factors Influencing Solubility Measurements

It is important to be aware of factors that can affect the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound: Impurities can significantly alter the measured solubility.

-

Temperature: Solubility is temperature-dependent. Therefore, precise temperature control is crucial.

-

pH (for aqueous solutions): The ionization state of the compound will significantly impact its solubility in aqueous media.

-

Polymorphism: Different crystalline forms of a compound can have different solubilities.

Applications in Research and Drug Development

A thorough understanding of the solubility of this compound is paramount for its successful application in various scientific disciplines:

-

Organic Synthesis: The choice of solvent for a reaction is often dictated by the solubility of the reactants. Good solubility ensures a homogeneous reaction mixture and can improve reaction rates.

-

Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a given solvent at different temperatures.

-

Drug Formulation: For a compound to be developed as a therapeutic agent, it must be formulated in a suitable delivery vehicle. Solubility in pharmaceutically acceptable solvents is a key consideration.

-

Biological Screening: In vitro biological assays often require the compound to be dissolved in a solvent, typically DMSO, for administration to cell cultures or enzymes. Poor solubility can lead to precipitation and inaccurate results.

Conclusion

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]

- Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- A REVIEW ON QUINOLINE AND ITS DERIV

- Babu, A. R., & S, S. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Verma, R., Kumar, L., & Suhas, b. (2015). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.

-

Quinoline. Wikipedia. Available at: [Link]

-

4-Methoxyquinoline. PubChem. Available at: [Link]

- Sawant, M. P., & Deokar, G. S. (2023).

-

Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

- Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2021). Journal of Physics: Conference Series.

- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.

- Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC.

- Shake-Flask Solubility Assay. Enamine.

- solubility and molecular forces. International Journal of Current Advanced Research.

- Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures

- Preparation of 4-hydroxyquinoline compounds.

- Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubiliz

- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

- Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts.

- Syntheses of deriv

- ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.

- 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. An-Najah Staff.

- UV Spectrophotometric method for the identification and solubility determin

- Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. NIH.

- Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.

- The Effects of Hydrogen-Bonding Environment on the Polarization and Electronic Properties of Water Molecules.

- 2.1.5: Spectrophotometry. Chemistry LibreTexts.

- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

- Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.

-

4-Methoxyphenol. PubChem. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. impactfactor.org [impactfactor.org]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Selective O-Methylation of 2,4-Quinolinediol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Methoxy-2-Quinolone

2,4-Quinolinediol, which predominantly exists in its more stable tautomeric form, 4-hydroxy-2(1H)-quinolone, is a foundational scaffold in medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities. The strategic methylation of the hydroxyl group at the C4 position to yield 4-methoxy-2-quinolone is a critical transformation in the synthesis of numerous biologically active compounds, including alkaloids and potential therapeutic agents. However, the ambident nucleophilic nature of the 4-hydroxy-2-quinolone system, possessing both a phenolic hydroxyl group and an amide nitrogen, presents a significant challenge in achieving regioselectivity. This guide provides a comprehensive protocol for the selective O-methylation of 2,4-quinolinediol, delving into the mechanistic rationale behind the experimental design to ensure high yields of the desired O-alkylated product while minimizing the formation of the N-methylated isomer.

Understanding the Core Chemistry: Tautomerism and Ambident Reactivity

2,4-Quinolinediol exists in a tautomeric equilibrium, strongly favoring the 4-hydroxy-2(1H)-quinolone form. This equilibrium is crucial as it presents two potential sites for methylation: the oxygen of the hydroxyl group and the nitrogen of the amide.

Caption: Tautomeric equilibrium of 2,4-quinolinediol.

The outcome of the methylation reaction (O- vs. N-alkylation) is governed by several factors, including the choice of methylating agent, base, and solvent, which can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle. The enolate oxygen is a "hard" nucleophilic center, while the amide nitrogen is a "softer" nucleophilic center. Consequently, "harder" methylating agents are expected to favor O-methylation.

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) | CAS Number |

| 2,4-Quinolinediol | ≥97% | Sigma-Aldrich | 86-95-3 |

| Dimethyl Sulfate (DMS) | ≥99% | Sigma-Aldrich | 77-78-1 |

| Methyl Iodide (MeI) | ≥99% | Sigma-Aldrich | 74-88-4 |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |

| Anhydrous Acetone | Reagent Grade | Fisher Scientific | 67-64-1 |

| Anhydrous N,N-Dimethylformamide (DMF) | Reagent Grade | Fisher Scientific | 68-12-2 |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich | 584-08-7 |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | 75-09-2 |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

Safety Precautions:

-

Dimethyl sulfate and methyl iodide are highly toxic and carcinogenic. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Two primary protocols are presented, offering flexibility in reagent choice and reaction conditions to achieve selective O-methylation.

Protocol 1: Methylation using Dimethyl Sulfate (DMS) and Potassium Carbonate

This protocol is a classic approach that often provides good selectivity for O-methylation.

Sources

The Alchemist's Guide to 4-Hydroxy-2-methoxyquinoline: A Pharmaceutical Intermediate of Emerging Significance

For the discerning researcher, scientist, and drug development professional, this guide illuminates the path to harnessing 4-hydroxy-2-methoxyquinoline as a pivotal intermediate in pharmaceutical synthesis. We move beyond mere procedural lists to explore the underlying chemical principles and strategic considerations that govern its reactivity and application. This document is crafted to serve as both a practical laboratory companion and a deeper dive into the chemical logic that empowers modern drug discovery.

Section 1: The Strategic Importance of this compound

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Within this privileged class of heterocycles, this compound emerges as a particularly versatile building block. Its strategic value lies in the orthogonal reactivity of its functional groups: the nucleophilic 4-hydroxy group, the activated C3 position, and the stable 2-methoxy group which influences the electronic properties of the quinoline ring. This unique arrangement allows for sequential and site-selective modifications, making it an ideal precursor for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.

Physicochemical Characterization

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for process development, quality control, and ensuring reaction reproducibility. The data presented below for this compound and its close analogs provides a baseline for its handling and characterization.

| Property | This compound | 4-Hydroxy-7-methoxyquinolin-2(1H)-one (Analog)[2] | 4-Hydroxy-2-methylquinoline (Analog)[3][4] |

| CAS Number | 6931-16-4 (for 2-methoxyquinoline) | 27037-34-9 | 607-67-0 |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₃ | C₁₀H₉NO |

| Molecular Weight | 175.18 g/mol | 191.18 g/mol | 159.18 g/mol |

| Appearance | White to off-white powder (predicted) | Solid | Pale cream to pale brown powder |

| Melting Point | Data not available | 347-348.8 °C | 230.5-236.5 °C |

| Boiling Point | Data not available | 429.5 °C | Data not available |

| Solubility | Sparingly soluble in common organic solvents (predicted) | Data not available | Data not available |

Section 2: Synthesis of the Core Scaffold – A Protocol Grounded in Classic Reactions

The construction of the this compound core can be efficiently achieved through established named reactions in heterocyclic chemistry, such as the Conrad-Limpach or Gould-Jacobs reactions.[5] These methods offer a reliable pathway from readily available starting materials. Below, we present a protocol adapted from the principles of the Conrad-Limpach synthesis.

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol outlines the synthesis starting from 3-methoxyaniline and diethyl malonate, proceeding through an intermediate enamine followed by thermal cyclization.

Step 1: Formation of Diethyl (3-methoxyphenylamino)methylenemalonate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq), and ethanol (5 mL per gram of aniline).

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

Reaction Setup: In a flask suitable for high-temperature reactions (e.g., a three-necked flask with a high-boiling-point thermometer and a condenser), add the crude enamine intermediate from Step 1 to a high-boiling-point solvent such as diphenyl ether.

-

Cyclization: Heat the mixture to approximately 250 °C. The cyclization is typically accompanied by the evolution of ethanol. Maintain this temperature for 30-60 minutes.

-

Isolation and Purification: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling-point solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Section 3: Application as a Pharmaceutical Intermediate – Key Transformations and Protocols

The utility of this compound as a pharmaceutical intermediate is demonstrated through its reactivity at the 4-hydroxy and 3-positions. The following protocols detail two fundamental transformations that unlock a diverse chemical space for drug discovery.

Application Note 1: O-Alkylation of the 4-Hydroxy Group

The 4-hydroxy group is a key handle for introducing a variety of side chains, often crucial for modulating the biological activity and pharmacokinetic properties of the final compound. O-alkylation is a common strategy to achieve this.

Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydride, is critical to deprotonate the phenolic hydroxyl group, forming a nucleophilic alkoxide. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and to avoid protonation of the alkoxide. An excess of the alkylating agent is used to drive the reaction to completion.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application Note 2: C3-Functionalization via the Mannich Reaction

The C3 position of the 4-hydroxyquinoline scaffold is activated towards electrophilic substitution due to the electron-donating effect of the 4-hydroxy group. The Mannich reaction is a classic and powerful method for introducing aminomethyl groups at this position, providing a gateway to a variety of further chemical modifications.

Causality Behind Experimental Choices: The Mannich reaction is a three-component reaction involving an active hydrogen compound (in this case, this compound), formaldehyde, and a secondary amine. The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like intermediate from formaldehyde and the secondary amine, which is then attacked by the electron-rich C3 position of the quinoline ring. The reaction is often carried out in a protic solvent like ethanol to facilitate the formation of the iminium ion.

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Reaction: To this solution, add aqueous formaldehyde (37 wt. %, 1.5 eq) and a secondary amine (e.g., dimethylamine, 1.5 eq).

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Section 4: Conclusion and Future Outlook

This compound stands as a testament to the power of functionalized heterocyclic intermediates in modern pharmaceutical development. Its well-defined reactivity at multiple positions provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein, grounded in established chemical principles, offer a reliable starting point for researchers to explore the vast potential of this versatile building block. As the quest for novel therapeutics continues, the strategic application of such intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

-

BIOSYNCE. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one CAS 27037-34-9. Retrieved from [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyquinoline. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-2-methoxycinnamaldehyde [webbook.nist.gov]

- 2. biosynce.com [biosynce.com]

- 3. 4-Hydroxy-2-methylquinoline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 5. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Hydroxy-2-methoxyquinoline: A Promising Scaffold for Novel Antimalarial Drug Design

Introduction: The Urgent Need for New Antimalarial Agents

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, with millions of cases and hundreds of thousands of deaths reported annually. The emergence and spread of drug-resistant parasite strains, particularly to frontline artemisinin-based combination therapies, underscores the critical need for the development of new antimalarial agents with novel mechanisms of action.[1] The quinoline class of compounds has historically been a cornerstone of antimalarial chemotherapy, with drugs like chloroquine and quinine playing pivotal roles for decades.[2][3] This application note explores the potential of the 4-hydroxy-2-methoxyquinoline scaffold as a privileged structure for the design and synthesis of a new generation of antimalarial drugs.

The this compound Scaffold: A Privileged Framework

The this compound core represents a promising starting point for the development of new antimalarial compounds. This scaffold is a derivative of the broader 4-quinolone class, which is known to exhibit significant antimalarial activity.[4] The presence of a hydroxyl group at the 4-position and a methoxy group at the 2-position offers key pharmacophoric features and multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The hydroxyl group, in particular, has been shown to be crucial for the biological activity of related quinolinone compounds.[5]

Proposed Mechanism of Action

Quinoline-based antimalarials primarily exert their effect during the blood stage of the parasite's life cycle.[3] The parasite digests hemoglobin within its acidic food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[6][7] It is widely accepted that quinoline drugs interfere with this detoxification process.[3][7]

The proposed mechanism for this compound derivatives involves several key steps:

-

Accumulation in the Food Vacuole: As weak bases, these compounds are thought to accumulate in the acidic food vacuole of the parasite.[8]

-

Inhibition of Hemozoin Formation: The planar quinoline ring system can interact with heme, preventing its polymerization into hemozoin.[9] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death.[6]

-

Potential Inhibition of the Cytochrome bc1 Complex: Some 4-quinolones have been shown to inhibit the mitochondrial electron transport chain at the cytochrome bc1 complex (complex III).[4] This disrupts essential metabolic pathways, such as pyrimidine synthesis, which are vital for parasite development.[4]

Caption: Proposed dual mechanism of action for this compound derivatives.

Synthetic Chemistry Protocols

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common and versatile approach is the Conrad-Limpach reaction.[10]

Protocol 1: Synthesis of the this compound Scaffold

This protocol outlines a general procedure for the synthesis of the core scaffold, which can then be further functionalized.

Materials:

-

m-Anisidine

-

Diethyl malonate

-

Diphenyl ether

-

Sodium metal

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Step 1: Condensation: In a round-bottom flask, slowly add sodium metal to absolute ethanol under an inert atmosphere to prepare sodium ethoxide. To this, add m-anisidine followed by the dropwise addition of diethyl malonate.

-

Step 2: Cyclization: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the mixture and pour it into ice-cold water.

-

Step 3: Thermal Cyclization: The intermediate from the condensation is added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C to induce thermal cyclization.

-

Step 4: Hydrolysis and Neutralization: After cyclization, the reaction mixture is cooled, and the product is precipitated. The crude product is then hydrolyzed with aqueous NaOH, followed by neutralization with HCl to yield the this compound.

-

Step 5: Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Caption: General synthetic workflow for the this compound scaffold.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for optimizing its antimalarial activity. SAR studies on related quinoline and quinolone compounds provide valuable insights for rational drug design.[11][12][13]

Key Positions for Modification:

-

C3-Position: Substitution at this position can significantly impact activity. Introduction of various aryl or alkyl groups can modulate lipophilicity and steric interactions with the biological target.[1]

-

C6 and C7-Positions: Introduction of electron-withdrawing or electron-donating groups on the benzo ring can influence the electronic properties of the quinoline system and its ability to interact with heme. For example, a chloro group at the 7-position is often critical for the activity of 4-aminoquinolines.[8]

-

4-Hydroxy Group: While generally considered important for activity, esterification or etherification of this group can be explored to create prodrugs with improved pharmacokinetic profiles.[5]

-

2-Methoxy Group: Modification or replacement of the methoxy group can alter the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity.

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| C3 | Small alkyl chains | May enhance lipophilicity and cell permeability. | Increased interaction with lipid-rich environments like the parasite's food vacuole. |

| C3 | Aromatic rings (e.g., phenyl) | Can introduce additional binding interactions (e.g., π-π stacking).[1] | Potential for enhanced target engagement. |

| C6, C7 | Electron-withdrawing groups (e.g., -Cl, -CF3) | Often increases potency.[8] | Modulates the pKa of the quinoline nitrogen, affecting accumulation in the food vacuole. |

| C6, C7 | Electron-donating groups (e.g., -OCH3) | Variable effects, can either increase or decrease activity. | Alters the electron density of the aromatic system, influencing interactions with heme. |

| 4-OH | Ester or Ether linkage | May act as a prodrug, improving bioavailability. | Cleavage in vivo to release the active 4-hydroxy compound. |

In Vitro and In Vivo Antimalarial Screening Protocols

Once a library of this compound derivatives has been synthesized, their antimalarial efficacy must be evaluated through a series of in vitro and in vivo assays.

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This is a widely used and reliable method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[14]

Materials:

-

P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, Dd2 strains)

-

Human red blood cells (O+)

-

Complete RPMI 1640 medium

-

SYBR Green I nucleic acid stain

-

Lysis buffer (containing saponin)

-

96-well microplates

-

Standard antimalarial drugs (e.g., chloroquine, artemisinin) for positive controls

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in complete medium.

-

Plate Seeding: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

-

Drug Addition: Add the serially diluted compounds to the wells. Include wells with untreated parasites (negative control) and parasites treated with standard drugs (positive control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Cytotoxicity Assay (Resazurin-based)

It is essential to assess the toxicity of the compounds against mammalian cells to determine their selectivity index (SI).[14][15]

Materials:

-

Human cell line (e.g., HEK293T, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Resazurin sodium salt solution

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]

-

Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.[14]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.

Protocol 4: In Vivo Efficacy Testing (Mouse Model)

Promising compounds from in vitro screening should be evaluated for their in vivo efficacy using a rodent malaria model, such as Plasmodium berghei in mice.[16][17][18]

Materials:

-

Plasmodium berghei (ANKA strain)

-

Mice (e.g., Swiss Webster)

-

Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

-

Standard antimalarial drug (e.g., chloroquine)

Procedure (4-Day Suppressive Test):

-

Infection: Infect mice intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

-

Parasitemia Monitoring: On day 5 post-infection, collect thin blood smears from the tail of each mouse.

-

Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

-

Data Analysis: Calculate the percentage of parasite suppression compared to the untreated control group.

Caption: A comprehensive workflow for antimalarial drug discovery using the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for the development of novel antimalarial drugs. Its synthetic tractability, coupled with a likely dual mechanism of action targeting both heme detoxification and mitochondrial function, makes it an attractive candidate for overcoming existing drug resistance. The protocols detailed in this application note provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of new derivatives. Future research should focus on extensive SAR studies to identify compounds with potent multi-stage activity, favorable ADMET properties, and a high barrier to resistance development.

References

- Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. (2025). ACS Omega.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.

- The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.

- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.

- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

- Synthesis of Lapachol and 4-Hydroxyquinazoline Derivatives as Candidates for Antimalarial Activity. Orbital: The Electronic Journal of Chemistry.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.

- Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}. Indian Journal of Chemistry.

- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.

- Quinoline antimalarials: mechanisms of action and resistance. Trends in Pharmacological Sciences.

- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System

- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry.

- Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of Medicinal Chemistry.

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo.

- Antimalarial efficacy screening: in vitro and in vivo protocols.

- Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.

- Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. European Journal of Medicinal Chemistry.

- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Archiv der Pharmazie.

- In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo.

- Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube.

- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.

- Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry.

- Quinolines- Antimalarial drugs.pptx. SlideShare.

Sources

- 1. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.co.za [journals.co.za]

- 7. pnas.org [pnas.org]

- 8. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scielo.br [scielo.br]

- 16. mmv.org [mmv.org]

- 17. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.plos.org [journals.plos.org]

Troubleshooting & Optimization

Separation of 2-methoxy-4-hydroxyquinoline from 4-methoxy-2-hydroxyquinoline

Technical Support Center: Isomer Separation Guide

Topic: Strategic Separation of 2-methoxy-4-hydroxyquinoline and 4-methoxy-2-hydroxyquinoline

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and methodologies for the challenging separation of the positional isomers 2-methoxy-4-hydroxyquinoline and 4-methoxy-2-hydroxyquinoline. As researchers and drug development professionals, achieving high purity of a target isomer is critical for accurate downstream applications and regulatory compliance. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to solve separation challenges effectively.

Part 1: Understanding the Core Challenge: Tautomerism and Polarity

The primary difficulty in separating these isomers stems from their identical molecular weight and formula. However, their distinct substitution patterns lead to crucial differences in their electronic structure and physicochemical properties, which we can exploit. A key concept is tautomerism; these molecules exist in equilibrium between a hydroxyquinoline (enol-like) form and a more stable quinolone (keto-like) form, particularly in polar solvents.[1][2] The position of the methoxy group dictates the dominant tautomer and, consequently, the molecule's overall polarity and acidity/basicity.

-

4-methoxy-2-hydroxyquinoline exists predominantly as the 4-methoxy-2(1H)-quinolone tautomer. This structure contains a classic amide bond within the heterocyclic ring.

-

2-methoxy-4-hydroxyquinoline exists predominantly as the 2-methoxy-4(1H)-quinolone tautomer. This structure features a vinylogous amide, where the electronic influence of the nitrogen and carbonyl group is transmitted through a double bond.

This structural difference is the foundation of our separation strategy. The 2-methoxy-4(1H)-quinolone is generally expected to be more polar due to the more exposed and polarized vinylogous amide system compared to the more conventional amide in the 4-methoxy-2(1H)-quinolone.

Caption: Tautomeric equilibrium of the two isomers.

Comparative Physicochemical Properties

| Property | 2-methoxy-4-hydroxyquinoline | 4-methoxy-2-hydroxyquinoline | Rationale for Separation |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ | Identical |

| Molecular Weight | 175.18 g/mol | 175.18 g/mol | Identical |

| Dominant Tautomer | 2-methoxy-4(1H)-quinolone | 4-methoxy-2(1H)-quinolone | Different electronic distribution and hydrogen bonding potential. |

| Predicted Polarity | Higher | Lower | The vinylogous amide in 2-methoxy-4(1H)-quinolone creates a more polarized system, leading to stronger interactions with polar stationary phases. |

| Predicted pKa (Acidity) | More Acidic | Less Acidic | The hydroxyl proton in the 4-position is part of a vinylogous carboxylic acid system, making it more acidic and easier to deprotonate. |

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the separation process in a direct question-and-answer format.

Issue 1: My TLC shows poor or no separation between the two isomer spots. How can I improve resolution?

This is a frequent starting problem, indicating an unsuitable mobile phase. The goal is to find a solvent system that maximizes the small polarity difference between the isomers.

Causality & Solution: The similar Rf values suggest that the chosen solvent system treats both isomers with nearly equal affinity. To resolve them, you must modulate the mobile phase to better discriminate between their polarities. The more polar 2-methoxy-4(1H)-quinolone should have a lower Rf value (travel less) on a normal-phase silica plate.

Troubleshooting Steps:

-

Systematic Solvent Screening: Do not rely on a single solvent system. Test a range of mixtures with varying polarity. A good starting point is a mid-polarity system like ethyl acetate/hexane and then adjusting from there.

-

Introduce a Polar Modifier: Add a small percentage (0.5-2%) of methanol or ethanol to a non-polar system like dichloromethane (DCM) or ethyl acetate. This will increase the mobile phase's polarity, causing both spots to move further up the plate, but often enhances the separation between them.

-

Utilize an Acidic or Basic Additive:

-

Acetic Acid (AcOH): Adding a trace amount (0.1-0.5%) can protonate the basic nitrogen atom on the quinoline ring. This can alter the molecule's interaction with the acidic silica gel surface, often improving spot shape and resolution.

-

Triethylamine (TEA): Adding a trace amount (0.1-0.5%) can deprotonate the acidic sites on the silica gel surface, reducing tailing of these basic compounds and potentially improving separation.

-

Table of Suggested TLC Solvent Systems for Screening:

| System | Ratio (v/v) | Purpose |

| Hexane : Ethyl Acetate | 70:30 → 30:70 | Standard polarity screen. |

| Dichloromethane : Methanol | 98:2 → 90:10 | More polar system for tightly-bound compounds. |

| Ethyl Acetate : Methanol | 99:1 → 95:5 | Fine-tuning polarity. |

| Toluene : Acetone | 80:20 | Alternative solvent classes to change selectivity. |

| Ethyl Acetate + 0.5% AcOH | 100% | Acid modifier to improve peak shape. |

Issue 2: My preparative column chromatography yields broad peaks and many mixed fractions.

This indicates a problem with the column setup or elution conditions, leading to poor efficiency. Effective separation requires sharp, well-defined bands as the compounds travel through the column.

Causality & Solution: Peak broadening is often caused by overloading the column, using an inappropriate solvent system (too strong or too weak), poor column packing, or loading the sample in a solvent that is too strong. The key is to translate the optimized TLC conditions into a preparative method correctly.

Caption: Troubleshooting workflow for poor column resolution.

Protocol: Optimizing Preparative Column Chromatography

-

Select the Right Mobile Phase: Based on your optimized TLC, choose a solvent system that gives the target isomer an Rf of ~0.2-0.3 and the other isomer an Rf that is as different as possible. For preparative chromatography, you may need to use a slightly less polar solvent system than the one used for TLC.

-

Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally preferred. The column should have a high aspect ratio (length:diameter > 10:1) for difficult separations.

-

Sample Loading: This is a critical step.

-

Ideal Method (Dry Loading): Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (2-3x the weight of your sample) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

-

Wet Loading: If you must load as a liquid, dissolve the sample in the absolute minimum amount of the mobile phase or a solvent weaker than your mobile phase.

-

-

Elution: Start with the selected isocratic mobile phase. Collect small fractions and monitor them carefully by TLC. If separation is still difficult, a very shallow gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) can be employed.

Issue 3: Can I use liquid-liquid extraction for a bulk separation?

Yes, this is a viable and scalable method if the pKa difference between the two isomers is significant enough. This technique leverages the differential solubility of the neutral and ionized forms of the compounds in aqueous and organic phases.

Causality & Solution: The 2-methoxy-4-hydroxyquinoline, with its more acidic vinylogous acid proton, can be deprotonated at a lower pH than the 4-methoxy-2-hydroxyquinoline. By carefully controlling the pH of an aqueous phase, we can selectively ionize the more acidic isomer, making it soluble in the aqueous layer, while the less acidic isomer remains in its neutral, organic-soluble form.

Protocol: pH-Swing Extraction

-

Dissolution: Dissolve the isomer mixture in a water-immiscible organic solvent like ethyl acetate or DCM.

-

Selective Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of an aqueous buffer with a precisely controlled pH. The ideal pH is between the pKa values of the two isomers. Start with a mildly basic buffer (e.g., pH 8-9 sodium bicarbonate solution) to selectively deprotonate the more acidic 2-methoxy-4-hydroxyquinoline.

-

Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will now contain the sodium salt of the deprotonated 2-methoxy-4-hydroxyquinoline. The organic layer will contain the neutral 4-methoxy-2-hydroxyquinoline.

-

Isolation (Organic Layer): Drain the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover the 4-methoxy-2-hydroxyquinoline.

-

Isolation (Aqueous Layer): Drain the aqueous layer into a separate flask. Cool it in an ice bath and slowly acidify it with dilute HCl until the product precipitates out (target pH ~5-6). Collect the solid by filtration, wash with cold water, and dry to recover the 2-methoxy-4-hydroxyquinoline.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which isomer is expected to elute first from a normal-phase (silica gel) column?

The less polar isomer, 4-methoxy-2-hydroxyquinoline , is expected to elute first. The more polar 2-methoxy-4-hydroxyquinoline will have stronger interactions with the polar silica gel and will be retained longer, eluting later.

Q2: What is the best way to confirm the identity and purity of my separated fractions?

A multi-technique approach is recommended for unambiguous confirmation:

-

HPLC: A powerful tool for assessing purity. A sharp, single peak on a well-developed method is a good indicator of high purity.[3]

-

¹H NMR Spectroscopy: This will confirm the chemical structure. The two isomers will have distinct proton chemical shifts and splitting patterns, especially for the protons on the heterocyclic ring and the methoxy group.

-

Mass Spectrometry (MS): This will confirm the molecular weight (175.18 g/mol ). While both isomers have the same mass, fragmentation patterns in MS/MS experiments can sometimes be used to differentiate them.[3]

Q3: My synthesis was a Conrad-Limpach reaction. What are the likely impurities?

The Conrad-Limpach synthesis typically involves the reaction of an aniline with a β-ketoester.[4] Potential impurities to be aware of during purification include:

-

Unreacted aniline or β-ketoester starting materials.

-

The intermediate enamine which has not undergone thermal cyclization.

-

Potential regioisomers if the aniline is asymmetrically substituted.

Part 4: Reference Protocols

Protocol 1: Analytical RP-HPLC Method for Purity Assessment

This method is designed to confirm the separation and assess the purity of the collected fractions.

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| UV Detection | 254 nm |

| Gradient | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes |

This is a general starting method and may require optimization for baseline separation. Successful separation of quinoline isomers often requires careful control of mobile phase pH.[3][5]

References

-

Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. [Link]

-

Ito, Y., & Freeman, C. S. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1216(21), 4563-4571. [Link]

-

Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(1), 43-52. [Link]

-

2-(2-quinolyl)quinoline - Solubility of Things. (n.d.). Solubility of Things. [Link]

- US Patent 2558211A. (1951). Preparation of 4-hydroxyquinoline compounds.

-

Farkas, V., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2776. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Lee, J. Y., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 136-145. [Link]

-

Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2012(1), 3324-3358. [Link]

-

4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 4-Hydroxy-2-Methoxyquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the purification of crude 4-hydroxy-2-methoxyquinoline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Understanding the Molecule: Keto-Enol Tautomerism

A critical aspect of 4-hydroxyquinolines, including the 2-methoxy derivative, is their existence in a tautomeric equilibrium between the keto (quinolone) and enol (quinoline) forms. This equilibrium can be influenced by factors such as solvent polarity and pH, which has significant implications for purification.[1][2] In many cases, the keto form is more stable, which can affect its chromatographic behavior and crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, tarry substance. What are the likely impurities?

A1: Dark, tarry crude products are common in quinoline syntheses like the Conrad-Limpach reaction.[3] The primary impurities often include:

-

Polymeric materials: Formed under the high temperatures and acidic or basic conditions of the synthesis.[3]

-

Unreacted starting materials: Such as the aniline derivative and the β-ketoester.

-

Side-products: Arising from alternative reaction pathways. In the Conrad-Limpach synthesis, this can include isomers or products from undesired condensations.[4][5]

Q2: I'm seeing significant streaking or broad peaks during column chromatography. What could be the cause?

A2: This is a common issue with polar, heterocyclic compounds and can be attributed to several factors:

-

Keto-enol tautomerism: The interconversion between the keto and enol forms on the stationary phase can lead to peak broadening.[6]

-

Strong interaction with silica gel: The acidic nature of silica gel can lead to strong adsorption of the basic quinoline nitrogen and the acidic hydroxyl group, causing streaking.

-

Inappropriate solvent system: If the polarity of the eluent is too low, the compound will move slowly and diffuse, leading to broad peaks. Conversely, if it's too high, you'll get poor separation.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to:

-

A high concentration of impurities: Impurities can lower the melting point of the mixture.

-

The solution being too supersaturated: This can be caused by cooling the solution too quickly.

-

An inappropriate solvent: The solvent may be too good at dissolving the compound even at lower temperatures.

Q4: Can I use acid-base extraction for purification? What are the key considerations?

A4: Yes, acid-base extraction is a highly effective method for purifying this compound, leveraging its amphoteric nature (possessing both acidic and basic sites). The key is to carefully control the pH to selectively extract your compound.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting tips for the most common purification methods for this compound.

Recrystallization

Recrystallization is often the first line of defense for purifying solid compounds. The choice of solvent is critical for success.

Protocol 1: Single-Solvent Recrystallization

-

Solvent Screening: In parallel in small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

| Solvent | Suitability for 4-Hydroxyquinolones | Comments |

| Methanol/Ethanol | Often a good choice. | Can be a good starting point for solvent screening.[7] |

| Water | Can be effective if the compound has sufficient polarity. | May require a large volume of water. |

| Ethyl Acetate | May be suitable, possibly in a solvent pair. | |

| Acetone | Can be a good solvent, often used in a pair with a non-polar solvent. | |

| Dichloromethane | Good for dissolving, but may not be ideal for crystallization on its own. |

Troubleshooting Recrystallization

| Problem | Possible Cause | Solution |

| Compound "oils out" | Solution is too supersaturated or contains a high level of impurities. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help. |

| No crystals form | The solution is not saturated enough, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent and cool again. |

| Low recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |

Column Chromatography

Column chromatography offers a higher degree of purification and is particularly useful for removing closely related impurities.

Protocol 2: Silica Gel Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of 0.2-0.4. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). For 4-hydroxy-2-quinolone derivatives, a 1:1 mixture of ethyl acetate and petroleum ether has been used.

-

Column Packing: Pack a column with silica gel using the chosen eluent. Ensure the packing is uniform to avoid channeling.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If your compound is not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

-

Elution: Run the column, collecting fractions. You can use isocratic elution (a constant solvent mixture) or gradient elution (gradually increasing the polarity of the eluent).

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

| Problem | Possible Cause | Solution |

| Streaking/Broad Peaks | Tautomerism or strong interaction with silica. | Add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine for basic compounds or a small amount of acetic acid if the compound is acidic. Consider using a different stationary phase like alumina. |

| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. A less polar solvent system will increase retention and may improve the separation of closely eluting compounds. |

| Compound won't elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). A common gradient is to start with a low polarity mixture and gradually increase the percentage of the more polar solvent. |

| Cracked Column Bed | Improper packing or running the column too fast. | Ensure the silica gel is properly slurried and settled during packing. Apply gentle pressure to run the column at a steady rate. |

Visualization of TLC Plates

Since this compound is a conjugated aromatic system, it should be visible under a UV lamp (254 nm).[8] However, some impurities may also be UV-active. Using a chemical stain can help differentiate between spots.

-

Potassium Permanganate Stain: Good for visualizing compounds that can be oxidized, such as alcohols and alkenes.

-

p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to give colored spots upon heating.[9]

-

Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor, which reversibly adsorbs to many organic compounds, appearing as brown spots.[9]

Acid-Base Extraction

This technique is excellent for separating acidic, basic, and neutral compounds. This compound is amphoteric, meaning it has both an acidic hydroxyl group and a basic quinoline nitrogen.

Protocol 3: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

-

Wash with Base: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the acidic hydroxyl group, forming a water-soluble salt that will move to the aqueous layer. Separate the layers.

-

Wash with Acid: Wash the remaining organic layer with a dilute aqueous acid, such as 1M HCl. This will protonate the basic quinoline nitrogen, forming a water-soluble salt that will also move to the aqueous layer. Separate the layers.

-

Isolation of the Product:

-

Carefully acidify the basic aqueous extract from step 2 with dilute HCl until the product precipitates out.

-

Carefully basify the acidic aqueous extract from step 3 with a dilute base like NaOH or NaHCO3 until the product precipitates.

-

-

Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Workflow for Acid-Base Extraction

Caption: Acid-Base Extraction Workflow.

Troubleshooting Acid-Base Extraction

| Problem | Possible Cause | Solution |

| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions. |

| No Precipitation upon pH adjustment | The product is soluble in the aqueous layer even in its neutral form, or the pH was not adjusted correctly. | Ensure the pH is adjusted to the isoelectric point of the molecule. If the product is water-soluble, you may need to back-extract it into an organic solvent after neutralization. |

| Low Recovery | Incomplete extraction or precipitation. | Perform multiple extractions with smaller volumes of the aqueous acid/base. Ensure the pH is adjusted to maximize precipitation. |

Final Considerations and Best Practices

-

Purity Analysis: After purification, it is essential to assess the purity of your this compound. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

-

Stability: 4-Hydroxyquinolines can be sensitive to light and air.[10] It is advisable to store the purified compound in a cool, dark place under an inert atmosphere if necessary.

-

Safety: Always handle organic solvents and chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This guide provides a comprehensive framework for the purification of this compound. By understanding the chemical principles behind each technique and anticipating potential challenges, you can optimize your purification strategy to obtain a high-purity product efficiently.

References

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.

- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P

- (PDF) 4-Hydroxy-2(1H)-quinolone.

- 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem - NIH.

- 4-Hydroxy-2-methylquinoline 98.5 607-67-0 - Sigma-Aldrich.

- 4.8: Acid-Base Extraction - Chemistry LibreTexts.

- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH.

- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.

- Gradient elution system used in quinolone separation - ResearchG

- 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 - ChemicalBook.

- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology.

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC.

- Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large arom

- Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC.

- US2504875A - Method for producing 4-hydroxyquinolines - Google P

- 2.

- TLC Visualiz

- Keto-Enol Tautomerism : Key Points - Master Organic Chemistry.

- Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Frontiers.

- An In-Depth Technical Guide to the Solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Organic Solvents - Benchchem.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.

- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH.

- Acid-Base Extraction.1.

- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom

- Keto-enol tautomeriz

- troubleshooting side reactions in the synthesis of quinoline deriv

- Visualizing a TLC pl

- Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed.

- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scientific Research Publishing.

- keto-enol tautomeriz

- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC - NIH.

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.

- Discovery of Novel Derivatives of Catechin Gallate with Antimycobacterial Activity from Kirkia wilmsii Engl. Extracts - MDPI.

- TLC Visualiz

- What Is Gradient Elution In Chromatography? - Chemistry For Everyone - YouTube.

- Conrad-limpach-knorr synthesis of Quinolone - YouTube.

- 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem.

- Keto-enol tautomerism - Chrom

- 4-Hydroxy-2-methylquinoline, 98+% - Fisher Scientific.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.

- 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Keto-enol tautomerism - Chromatography Forum [chromforum.org]

- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. faculty.fiu.edu [faculty.fiu.edu]

- 10. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

Technical Support Center: Optimizing Methoxylation of 2,4-Dichloroquinoline

Welcome to the technical support center for the optimization of reaction conditions for the methoxylation of 2,4-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting advice, and frequently asked questions to ensure the successful synthesis of 2,4-dimethoxyquinoline and related derivatives.

Reaction Overview and Mechanism